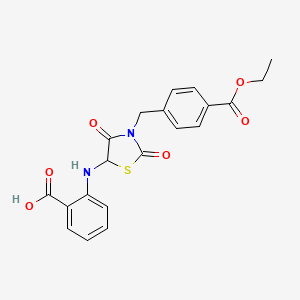

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

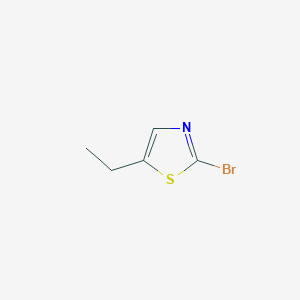

Synthesis Analysis

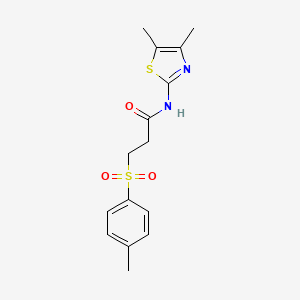

The synthesis of thiazolidine derivatives has been explored through various methods. In one study, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters with hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes. These compounds could be further dehydrogenated to yield oxazoles and thiazoles . Another approach involved the condensation of amino thiazolyl with tert-butoxycarbonylprop-2-oxyimino acetic acid in the presence of triethyl phosphate, leading to the formation of a benzothiazolyl thioester with a high yield under optimized conditions . Additionally, a novel method for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids was reported, which included dehydration of a piperidinethiocarbonate derivative followed by nucleophilic reaction and acid-catalyzed hydrolysis .

Molecular Structure Analysis

The molecular structure of a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, was determined to be essentially planar for the thiazolidine moiety. The 4-aminobenzoic acid fragment was inclined at a significant angle to this plane. In the crystal, molecules were arranged in layers with specific hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives has been investigated in several studies. For instance, oxazolidines and thiazolidines were found to form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine. They could also undergo acetylation and subsequent cyclization to form bicyclic compounds . Another study demonstrated the addition reaction of o-aminobenzenethiol to thiazolidones, leading to the formation of benzothiazinyl-thiazolidones and their dehydrogenation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. For example, the planarity of the thiazolidine moiety and the specific arrangement of molecules in the crystal lattice can affect the compound's solubility and melting point . The presence of functional groups such as ethoxycarbonyl and amino groups can also impact the acidity, basicity, and reactivity of these compounds . The sensitivity of related benzoxazole and benzothiazole compounds to pH and metal cations suggests that thiazolidine derivatives may also exhibit similar properties, potentially making them useful as sensors or probes .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to thiazolidinones and benzothiazoles have been synthesized and evaluated for their antimicrobial activities. For instance, Patel et al. (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their antimicrobial properties, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Shukla, Pandey, & Chawla (2019) synthesized 5-benzylidene-2, 4-dioxothiazolidin-3-yl benzoic acid derivatives, which showed appreciable antimicrobial activity against a range of microbial strains, highlighting the potential of such compounds in combating antibiotic-resistant bacteria (Shukla, Pandey, & Chawla, 2019).

Potential in Material Science

Beyond biological applications, benzoic acid derivatives exhibit promising characteristics in material science. Amarnath & Palaniappan (2005) discussed the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer, which could enhance its conductivity and potentially be used in advanced technological applications (Amarnath & Palaniappan, 2005).

Safety and Hazards

properties

IUPAC Name |

2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJYRTPQEOQLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)